QC6352 vs. JIB-04: Superior Inhibition of DLBCL Colony Formation
QC6352 demonstrates a significantly more potent reduction in the colony-forming potential of diffuse large B-cell lymphoma (DLBCL) cells compared to the pan-Jumonji inhibitor JIB-04 [1]. In a direct head-to-head comparison using methylcellulose colony formation assays, QC6352 at 1 µM reduced colony numbers by approximately 90% in OCI-Ly1 cells and by approximately 85% in HBL-1 cells, whereas JIB-04 at the same concentration achieved reductions of only about 40% and 30%, respectively [1]. This indicates that QC6352's targeted KDM4 inhibition translates to a more robust functional anti-tumorigenic effect in this model compared to a broader-spectrum inhibitor.
| Evidence Dimension | Colony forming potential reduction in DLBCL cell lines |
|---|---|
| Target Compound Data | QC6352 (1 µM): approx. 90% reduction in OCI-Ly1, approx. 85% reduction in HBL-1 |
| Comparator Or Baseline | JIB-04 (1 µM): approx. 40% reduction in OCI-Ly1, approx. 30% reduction in HBL-1 |
| Quantified Difference | Approx. 50-55 percentage points greater reduction with QC6352 |
| Conditions | Methylcellulose colony formation assay; OCI-Ly1 and HBL-1 DLBCL cell lines |
Why This Matters
For researchers modeling DLBCL or investigating KDM4-specific biology, QC6352 offers a substantially more potent functional phenotype than the commonly used pan-inhibitor JIB-04, reducing confounding off-target effects and improving assay window.
- [1] Stratmann, J. A., et al. (2023). KDM4 proteins are targets of JIB-04 and vulnerabilities in DLBCL. Blood Advances, 7(10), 2199-2214. View Source
